molecular formula C14H16ClN3 B12440028 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine hydrochloride CAS No. 1193387-22-2

2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine hydrochloride

Cat. No.: B12440028
CAS No.: 1193387-22-2
M. Wt: 261.75 g/mol
InChI Key: LDSBRRCELOUEEI-UHFFFAOYSA-N
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Description

2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine hydrochloride is a chemical compound with the molecular formula C14H16ClN3. It is a derivative of quinazoline, a heterocyclic compound that has been widely studied for its diverse biological activities. This compound is of interest in various fields of scientific research due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine hydrochloride typically involves the condensation of an appropriate aniline derivative with a suitable aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, reduction can produce amine derivatives, and substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, as a P2X1-purinoceptor antagonist, it inhibits the action of adenosine triphosphate (ATP) on these receptors, thereby affecting smooth muscle contractions in the vas deferens. This mechanism is being explored for its potential use in nonhormonal male contraception .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine hydrochloride is unique due to its specific substitution pattern and its potential as a P2X1-purinoceptor antagonist. This sets it apart from other quinazoline derivatives, which may have different targets and therapeutic applications .

Properties

CAS No.

1193387-22-2

Molecular Formula

C14H16ClN3

Molecular Weight

261.75 g/mol

IUPAC Name

2-phenyl-5,6,7,8-tetrahydroquinazolin-6-amine;hydrochloride

InChI

InChI=1S/C14H15N3.ClH/c15-12-6-7-13-11(8-12)9-16-14(17-13)10-4-2-1-3-5-10;/h1-5,9,12H,6-8,15H2;1H

InChI Key

LDSBRRCELOUEEI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=NC=C2CC1N)C3=CC=CC=C3.Cl

Related CAS

1193389-46-6

Origin of Product

United States

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